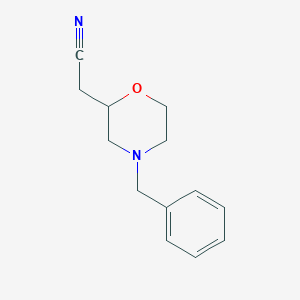

4-Benzyl-2-morpholineacetonitril

Übersicht

Beschreibung

The compound 4-Benzyl-2-morpholineacetonitrile is a versatile molecule that serves as a precursor or intermediate in various chemical reactions and syntheses. It is related to morpholine-based structures that have been studied for their potential in catalysis, pharmaceuticals, and material sciences.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various routes. For instance, 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine was synthesized from a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid . Another example is the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, which involved the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . Additionally, α-(substituted-phenyl)-4-morpholineacetonitriles were used in 1,4-additions to various unsaturated esters and nitriles, showcasing a versatile synthetic route to pyridazinones .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of morpholine derivatives. For example, the crystal structure of a morpholine-containing compound was determined to belong to the monoclinic system, space group P21/c . Similarly, the structure of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was elucidated using single-crystal X-ray analysis, revealing its existence in the same space group . These studies provide insights into the geometric and electronic configurations of these molecules.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. The aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile suggests a catalytic six-membered cyclic transition state . Electrochemical synthesis has also been used to produce 4-morpholino-2-(arylsulfonyl)benzenamines, indicating the versatility of morpholine derivatives in green chemistry . Furthermore, benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties have been synthesized and tested for antifungal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine revealed its absorption and emission spectra, which are important for understanding its electronic transitions . The compound's emission lifetime data also provided evidence of two excited state transitions . Additionally, the alkaline hydrolysis of various morpholine-containing compounds has been studied, providing insights into their reactivity and the mechanisms of their reactions .

Wissenschaftliche Forschungsanwendungen

- Anwendung: 4-Benzyl-2-morpholineacetonitril dient als wertvolles Synthon in verschiedenen organischen Reaktionen. Seine Anreicherung, niedrigen Kosten und ausgezeichneten Lösemitteleigenschaften machen ihn in der organischen Synthese weit verbreitet anwendbar .

- Beispiel: Forscher haben 2,4,6-Triphenylpyryliumtetrafluoroborat (PC1) als Katalysator verwendet, um Benzylalkohol und Acetonitril durch Bestrahlung mit blauem Licht in Amide umzuwandeln .

- Beispiel: Forscher haben seine Verwendung bei der Synthese von tetrasubstituierten Olefinen und heterocyclischen Verbindungen untersucht .

Organische Synthese und Cyanomethylierung

Elektrochemische Umwandlungen

Amidierungsreaktionen

Eigenschaften

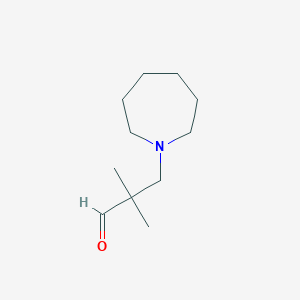

IUPAC Name |

2-(4-benzylmorpholin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCDTSZTCIFXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390619 | |

| Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57962-45-5 | |

| Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)